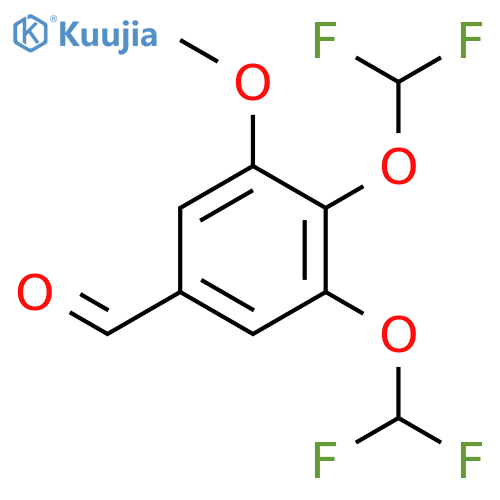

Cas no 2551115-21-8 (3,4-Bis(difluoromethoxy)-5-methoxybenzaldehyde)

2551115-21-8 structure

商品名:3,4-Bis(difluoromethoxy)-5-methoxybenzaldehyde

CAS番号:2551115-21-8

MF:C10H8F4O4

メガワット:268.161737442017

MDL:MFCD32875128

CID:5464182

PubChem ID:154814368

3,4-Bis(difluoromethoxy)-5-methoxybenzaldehyde 化学的及び物理的性質

名前と識別子

-

- 3,4-Bis(difluoromethoxy)-5-methoxybenzaldehyde

- Z4671439313

-

- MDL: MFCD32875128

- インチ: 1S/C10H8F4O4/c1-16-6-2-5(4-15)3-7(17-9(11)12)8(6)18-10(13)14/h2-4,9-10H,1H3

- InChIKey: DGFUWRYQEWAMJA-UHFFFAOYSA-N

- ほほえんだ: FC(OC1C(=CC(C=O)=CC=1OC(F)F)OC)F

計算された属性

- せいみつぶんしりょう: 268.03587138 g/mol

- どういたいしつりょう: 268.03587138 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 8

- 重原子数: 18

- 回転可能化学結合数: 6

- 複雑さ: 264

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 44.8

- ぶんしりょう: 268.16

3,4-Bis(difluoromethoxy)-5-methoxybenzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27159292-10.0g |

3,4-bis(difluoromethoxy)-5-methoxybenzaldehyde |

2551115-21-8 | 95.0% | 10.0g |

$5837.0 | 2025-03-20 | |

| Enamine | EN300-27159292-0.5g |

3,4-bis(difluoromethoxy)-5-methoxybenzaldehyde |

2551115-21-8 | 95.0% | 0.5g |

$1058.0 | 2025-03-20 | |

| Aaron | AR028DYJ-500mg |

3,4-bis(difluoromethoxy)-5-methoxybenzaldehyde |

2551115-21-8 | 95% | 500mg |

$1480.00 | 2025-02-16 | |

| Enamine | EN300-27159292-1g |

3,4-bis(difluoromethoxy)-5-methoxybenzaldehyde |

2551115-21-8 | 95% | 1g |

$1357.0 | 2023-09-10 | |

| 1PlusChem | 1P028DQ7-5g |

3,4-bis(difluoromethoxy)-5-methoxybenzaldehyde |

2551115-21-8 | 95% | 5g |

$4926.00 | 2024-05-20 | |

| 1PlusChem | 1P028DQ7-1g |

3,4-bis(difluoromethoxy)-5-methoxybenzaldehyde |

2551115-21-8 | 95% | 1g |

$1740.00 | 2024-05-20 | |

| Enamine | EN300-27159292-2.5g |

3,4-bis(difluoromethoxy)-5-methoxybenzaldehyde |

2551115-21-8 | 95.0% | 2.5g |

$2660.0 | 2025-03-20 | |

| Enamine | EN300-27159292-5.0g |

3,4-bis(difluoromethoxy)-5-methoxybenzaldehyde |

2551115-21-8 | 95.0% | 5.0g |

$3935.0 | 2025-03-20 | |

| Enamine | EN300-27159292-1.0g |

3,4-bis(difluoromethoxy)-5-methoxybenzaldehyde |

2551115-21-8 | 95.0% | 1.0g |

$1357.0 | 2025-03-20 | |

| Enamine | EN300-27159292-0.25g |

3,4-bis(difluoromethoxy)-5-methoxybenzaldehyde |

2551115-21-8 | 95.0% | 0.25g |

$672.0 | 2025-03-20 |

3,4-Bis(difluoromethoxy)-5-methoxybenzaldehyde 関連文献

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

2551115-21-8 (3,4-Bis(difluoromethoxy)-5-methoxybenzaldehyde) 関連製品

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量